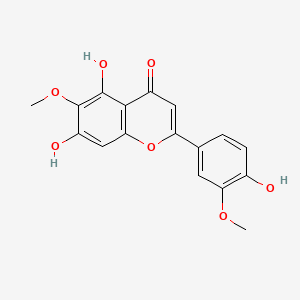

Jaceosidin

描述

Jaceosidin 是一种天然黄酮类化合物,存在于多种蒿属植物中,例如艾蒿和艾草。它以其多样的药理活性而闻名,包括抗炎、抗氧化、抗菌、抗过敏和抗癌特性 。 该化合物的化学式为 C17H14O7,其特征在于其三羟基黄酮结构,在 5、7 和 4' 位具有羟基,在 3' 和 6 位具有甲氧基 。

科学研究应用

作用机制

Jaceosidin 通过多个分子靶点和途径发挥其作用:

抗氧化活性: 清除活性氧 (ROS) 并减少氧化应激。

生化分析

Biochemical Properties

Jaceosidin interacts with several enzymes and proteins within the body. In human liver microsomes, it is metabolized into this compound glucuronide, 6-O-desmethylthis compound, hydroxythis compound, 6-O-desmethylthis compound glucuronide, and hydroxythis compound glucuronide . The enzymes responsible for this metabolism are cytochrome P450 (CYP1A2) and several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 .

Cellular Effects

This compound has been shown to have protective effects on the structure and function of isolated mitochondria . These protective effects are related to the chelation of Ca2+ with this compound . It can also scavenge reactive oxygen species produced during electron transport, and weaken the mitochondrial lipid peroxidation rate .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits mitochondrial respiration and increases mitochondrial membrane fluidity . It also has the ability to chelate Ca2+ and scavenge reactive oxygen species, which may be attributed to the antioxidant effect of phenolic hydroxyl groups of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have both protective and damaging effects on mitochondrial function . It has protective effects on the structure and function of isolated mitochondria, related to the chelation of Ca2+ with this compound . It also has some damaging effects, such as the inhibition of mitochondrial respiration and the increase of mitochondrial membrane fluidity .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown that this compound rapidly eliminated after intravenous administration of 2 mg kg−1 in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in human liver microsomes to various compounds, including this compound glucuronide, 6-O-desmethylthis compound, hydroxythis compound, 6-O-desmethylthis compound glucuronide, and hydroxythis compound glucuronide . This metabolism is carried out by the enzymes CYP1A2 and several UGT enzymes .

Subcellular Localization

Given its interactions with mitochondria , it is likely that it localizes to these organelles within the cell

准备方法

合成路线和反应条件

Jaceosidin 可以通过各种化学反应合成,这些反应涉及黄酮类前体。 一种常见的方法是使用甲基化试剂(如硫酸二甲酯或碘甲烷)在碱性条件下对木犀草素(一种天然存在的黄酮类化合物)进行甲基化 。 该反应通常需要二甲基亚砜 (DMSO) 等溶剂和碳酸钾 (K2CO3) 等碱来促进甲基化过程。

工业生产方法

This compound 的工业生产通常涉及从植物来源(特别是蒿属植物)中提取和纯化。 提取过程包括使用乙醇或甲醇进行溶剂提取,然后使用高效液相色谱 (HPLC) 等色谱技术来分离和纯化化合物 。

化学反应分析

反应类型

Jaceosidin 经历各种化学反应,包括:

氧化: this compound 可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将 this compound 转化为其相应的二氢黄酮衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2) 。

还原: 使用硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4) 等还原剂。

形成的主要产物

氧化: 醌和其他氧化衍生物。

还原: 二氢黄酮衍生物。

取代: 具有改变的羟基和甲氧基的修饰黄酮衍生物。

相似化合物的比较

Jaceosidin 与其他类似的黄酮类化合物进行比较,例如:

木犀草素: this compound 的前体,以其抗炎和抗氧化特性而闻名。

Eupatil: 另一种具有类似药理活性的黄酮,包括抗炎和抗癌作用。

芹菜素: 一种黄酮,具有显着的抗炎、抗氧化和抗癌特性。

独特性

This compound 的独特性在于其羟基和甲氧基的特定组合,这有助于其独特的药理学特征。 它能够调节多种信号通路,以及其有效的抗癌活性,使其成为进一步研究和潜在治疗应用的宝贵化合物 。

属性

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAAQZFBFGEBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171022 | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18085-97-7 | |

| Record name | Jaceosidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jaceosidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jaceosidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JACEOSIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

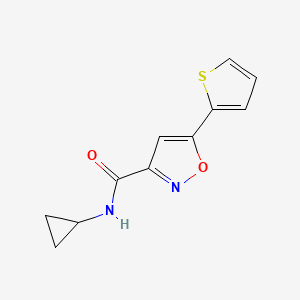

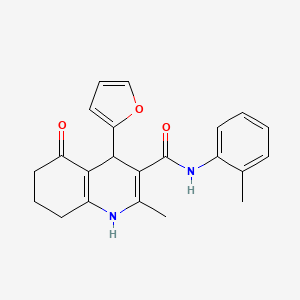

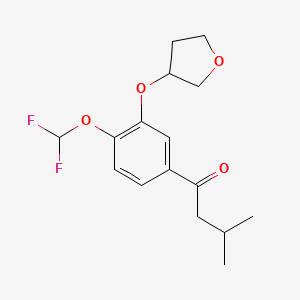

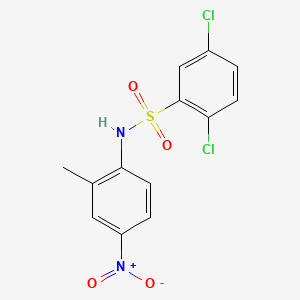

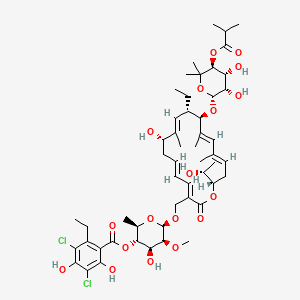

Feasible Synthetic Routes

ANone: Jaceosidin exhibits its anti-cancer properties through various mechanisms, including:

- Induction of Apoptosis: this compound triggers apoptosis in several cancer cell lines, including breast, ovary, bladder, and glioblastoma cells. [, , , , , , ] This process involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. [, , ]

- Cell Cycle Arrest: this compound induces cell cycle arrest primarily at the G2/M phase, preventing cell division and proliferation. [, , , ] This arrest is associated with upregulation of p53 and p21, along with downregulation of cyclin B1 and CDK1. [, ]

- Inhibition of Signaling Pathways: this compound inhibits key signaling pathways involved in cell survival, proliferation, and metastasis, including the Ras/Raf/ERK, PI3K/AKT, and NF-κB pathways. [, , , , ]

- Generation of Reactive Oxygen Species (ROS): this compound can induce ROS accumulation in cancer cells, contributing to its cytotoxic and pro-apoptotic effects. [, ]

- Anti-angiogenic effects: this compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, by blocking the VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathway. []

ANone: this compound displays anti-inflammatory effects by:

- Inhibiting COX-2 and MMP-9: It suppresses the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), enzymes involved in inflammation and tumor progression. []

- Suppressing Inflammatory Cytokine Production: this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. [, ]

- Inhibiting NLRP3 Inflammasome Activation: this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. []

ANone: this compound's molecular formula is C18H16O8, and its molecular weight is 360.32 g/mol.

A: this compound's structure can be confirmed through NMR and MS analysis. For detailed NMR spectral assignments of this compound and its derivatives, please refer to the research by Abdel-Halim et al. (2016). []

ANone: The provided research papers primarily focus on this compound's biological activity and do not provide specific details regarding its material compatibility or stability under various conditions beyond its use in biological experiments.

ANone: The current research primarily focuses on this compound's therapeutic potential as a bioactive molecule, and there is limited information regarding its catalytic properties or applications.

ANone: Yes, computational studies have been conducted on this compound, including:

- Molecular Docking: Docking studies have explored this compound's binding affinity and interactions with target proteins, such as androgen receptors (AR) in triple-negative breast cancer and the main protease (Mpro) of SARS-CoV-2. [, ]

- Virtual Screening: Virtual screening approaches have identified potential this compound analogs with enhanced inhibitory activity against targets like HPV 16 E6 protein. []

A: While detailed SAR studies are limited, the presence of a hydroxyl group at the 4′-position of this compound, absent in its analog Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone), appears to enhance its pro-apoptotic activity. [] Additionally, acetylation of this compound has been shown to influence its antibacterial activity. []

ANone: The reviewed studies primarily focus on this compound's preclinical evaluation, and specific details regarding its SHE regulatory compliance are not discussed.

ANone: Various in vitro models have been employed to investigate this compound's effects, including:

- Cell lines: Studies utilized human cancer cell lines derived from breast, ovary, bladder, glioblastoma, gastric, and melanoma cancers to assess this compound's anti-proliferative, pro-apoptotic, and anti-migratory effects. [, , , , , , , ]

- Cellular assays: MTT assays, flow cytometry, western blotting, ELISA, immunofluorescence staining, wound healing assays, and Boyden chamber assays were utilized to evaluate this compound's impact on cell viability, apoptosis, cell cycle progression, protein expression, and cell migration. [, , , , , , , ]

ANone: this compound's efficacy has been investigated in animal models, including:

- Rodent models: Mouse models of osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE) were used to evaluate the therapeutic potential of this compound in inflammatory diseases. [, , ]

ANone: Currently, no published clinical trials on this compound have been identified in the reviewed research.

ANone: The available literature does not provide information regarding specific resistance mechanisms or cross-resistance patterns associated with this compound.

ANone: The provided research articles primarily focus on the preclinical evaluation of this compound's biological activity, and specific details regarding these aspects are not extensively discussed.

ANone: this compound, a natural flavone primarily isolated from various species of the Artemisia genus, has a long history of use in traditional medicine. Over the last few decades, researchers have focused on elucidating its biological activity and therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Key milestones include:

- Early Studies: Initial investigations focused on isolating and characterizing this compound from different plant sources and examining its basic biological activities. [, ]

- Anticancer Activity: A growing body of research has demonstrated this compound's potent anti-cancer effects across various cancer cell lines, highlighting its potential as a novel chemotherapeutic agent. [, , , , , , ]

- Mechanism of Action: Recent studies have focused on unraveling the underlying molecular mechanisms behind this compound's anti-cancer and anti-inflammatory activities, including its effects on apoptosis, cell cycle regulation, and signaling pathways. [, , , , , , , ]

- In Vivo Studies: Animal models have been employed to evaluate the efficacy and safety of this compound in various disease contexts, including osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE), paving the way for potential clinical translation. [, , ]

ANone: The study of this compound exemplifies the interdisciplinary nature of scientific research, drawing upon expertise from:

- Pharmacognosy and Natural Product Chemistry: Isolation, purification, and structural elucidation of this compound from plant sources. [, , , ]

- Molecular Biology and Cell Biology: Investigation of this compound's effects on cellular processes, including cell cycle progression, apoptosis, and signaling pathways. [, , , , , , ]

- Pharmacology and Toxicology: Assessment of this compound's efficacy, safety, and potential therapeutic applications in preclinical models. [, , , ]

- Computational Chemistry and Bioinformatics: Employing computational approaches to study this compound's interactions with target proteins and identify novel analogs with enhanced activity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-thien-2-ylisoxazole-3-carboxamide](/img/structure/B1672651.png)